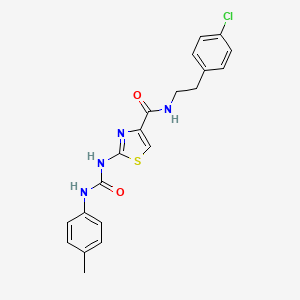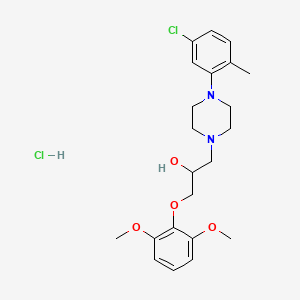![molecular formula C7H10O B2744154 Bicyclo[3.2.0]heptan-3-one CAS No. 63492-36-4](/img/structure/B2744154.png)
Bicyclo[3.2.0]heptan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[320]heptan-3-one is a bicyclic ketone with the molecular formula C7H10O This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring
Mechanism of Action
Target of Action
The primary targets of Bicyclo[32This compound is a structural isomer of Bicyclo[3.1.1]heptane, which has been studied for its potential bioisosteric properties . 20]heptan-3-one remain to be identified.
Biochemical Pathways
There is limited information available on the specific biochemical pathways affected by Bicyclo[3.2.0]heptan-3-one. Related compounds such as bicyclo[311]heptanes have been synthesized and studied for their potential role in medicinal chemistry as bioisosteres of meta-substituted arenes and pyridines . These compounds can affect various biochemical pathways, but the specific pathways influenced by this compound are yet to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.0]heptan-3-one can be synthesized through several methods. One common approach involves the use of cyclopentadiene and dichloroketene in a [2+2] cycloaddition reaction, followed by a ring expansion process. Another method involves the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. For instance, the enzymatic resolution of racemic mixtures using lipases from microorganisms such as Pseudomonas fluorescens has been reported to yield high enantiomeric excesses .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted this compound derivatives .
Scientific Research Applications
Bicyclo[3.2.0]heptan-3-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the size and arrangement of the rings.
Bicyclo[2.2.1]heptan-2-one:
Uniqueness
Bicyclo[3.2.0]heptan-3-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for studying stereochemistry and reaction mechanisms in organic chemistry .
Properties
IUPAC Name |
bicyclo[3.2.0]heptan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-5-1-2-6(5)4-7/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGDWZCMJCMFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63492-36-4 |
Source


|
| Record name | Bicyclo(3.2.0)heptan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2744071.png)
![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)

![2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4,6-dimethylpyrimidine](/img/structure/B2744077.png)





![5-(allylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2744089.png)

![methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B2744093.png)
